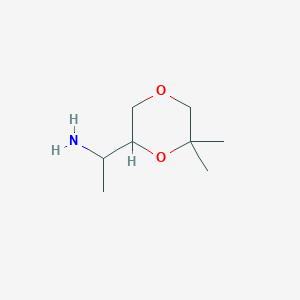
Ácido 4-metil-6-oxo-1,6-dihidropirimidina-5-carboxílico
Descripción general
Descripción
4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, with various substituents attached to it.
Aplicaciones Científicas De Investigación
4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, and it plays a crucial role in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
This compound interacts with XO by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions inhibit the activity of XO, thereby reducing the production of uric acid .
Biochemical Pathways
By inhibiting XO, 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid affects the purine metabolism pathway. This results in a decrease in the levels of uric acid, which is the end product of purine metabolism .
Result of Action
The molecular and cellular effects of the action of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid include a reduction in the levels of uric acid in the body . This can be beneficial in conditions such as gout and other hyperuricemia-associated diseases, where there is an excess of uric acid .
Análisis Bioquímico
Biochemical Properties
4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as xanthine oxidase, which is involved in the catabolism of purines to uric acid . The compound binds to the active site of xanthine oxidase, inhibiting its activity and thereby reducing the production of uric acid. This interaction is primarily mediated through hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Cellular Effects
The effects of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. In particular, this compound has been observed to influence cell signaling pathways and gene expression. By inhibiting xanthine oxidase, it reduces oxidative stress within cells, as the enzyme is a significant source of reactive oxygen species (ROS). This reduction in ROS levels can lead to decreased cellular damage and improved cell function . Additionally, the compound has been shown to modulate the expression of genes involved in oxidative stress responses and inflammation.
Molecular Mechanism
At the molecular level, 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of xanthine oxidase involves binding to the enzyme’s active site, where it forms hydrogen bonds with residues such as Glu802 and Arg880 . This binding prevents the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. Additionally, the compound may influence other enzymes and proteins involved in oxidative stress and inflammation through similar binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid have been studied over various time periods. The compound is relatively stable under physiological conditions, maintaining its inhibitory activity over extended periods. It may undergo degradation under certain conditions, such as extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation.
Dosage Effects in Animal Models
The effects of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase and reduces uric acid levels without significant adverse effects . At higher doses, it may cause toxicity, including liver and kidney damage, due to excessive inhibition of xanthine oxidase and accumulation of its substrates . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biochemical effects.
Metabolic Pathways
4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is involved in metabolic pathways related to purine catabolism. It interacts with enzymes such as xanthine oxidase and aldehyde oxidase, influencing the levels of metabolites like hypoxanthine, xanthine, and uric acid . The compound’s inhibition of these enzymes can alter metabolic flux and reduce the production of reactive oxygen species, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the liver and kidneys, where xanthine oxidase is predominantly expressed . The compound’s distribution is influenced by its physicochemical properties, including solubility and stability.
Subcellular Localization
The subcellular localization of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with xanthine oxidase and other enzymes involved in purine metabolism . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on target enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of urea with β-ketoesters in the presence of a catalyst. One common method is the Biginelli reaction, which involves the reaction of ethyl acetoacetate, urea, and an aldehyde under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the dihydropyrimidine ring.
Industrial Production Methods
Industrial production of 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or Brønsted acids are often employed to improve the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce 4-methyl-6-hydroxy-1,6-dihydropyrimidine-5-carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds also exhibit xanthine oxidase inhibitory activity and have been studied for their pharmacological properties.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound belongs to a similar class and exhibits a wide spectrum of biological activities.
Uniqueness
4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 4 and carboxylic acid group at position 5 contribute to its activity as a xanthine oxidase inhibitor, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
4-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-4(6(10)11)5(9)8-2-7-3/h2H,1H3,(H,10,11)(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKCRSYUIQPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522963-96-7 | |
| Record name | 4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-chlorophenyl)-2-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2512891.png)

![N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2512895.png)
![4-Chloro-2-{[(2-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2512897.png)
![ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2512899.png)


![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol](/img/structure/B2512903.png)
![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2512905.png)
![4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2512907.png)

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2512910.png)
![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)
